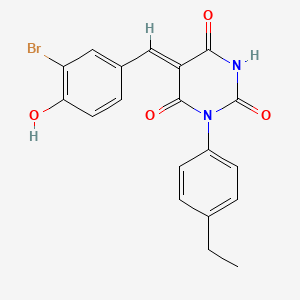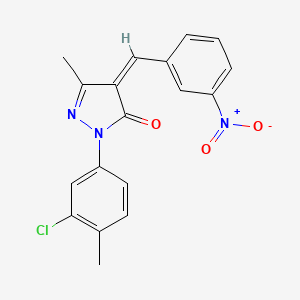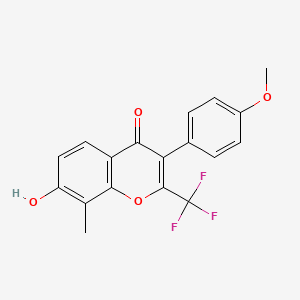
(5Z)-5-(3-bromo-4-hydroxybenzylidene)-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-(3-bromo-4-hydroxybenzylidene)-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: is a synthetic organic compound characterized by its unique structure, which includes a brominated hydroxybenzylidene group and an ethylphenyl-substituted pyrimidine trione core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3-bromo-4-hydroxybenzylidene)-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process:
Formation of the Pyrimidine Trione Core: The initial step involves the synthesis of the pyrimidine trione core through the condensation of urea with an appropriate diketone under acidic conditions.
Bromination: The hydroxybenzylidene moiety is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Aldol Condensation: The brominated hydroxybenzylidene group is then introduced to the pyrimidine trione core via an aldol condensation reaction, typically using a base such as sodium hydroxide or potassium carbonate.
Final Product Isolation: The final product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the hydroxybenzylidene moiety can undergo oxidation to form a corresponding quinone derivative.
Reduction: The brominated benzylidene group can be reduced to form a debrominated product.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Debrominated hydroxybenzylidene-pyrimidine trione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: This compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Antimicrobial Activity: Exhibits antimicrobial properties against certain bacterial strains.
Medicine
Drug Development: Investigated for potential use in the development of new therapeutic agents.
Cancer Research: Studied for its potential anti-cancer properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (5Z)-5-(3-bromo-4-hydroxybenzylidene)-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with molecular targets such as enzymes or receptors. The brominated hydroxybenzylidene group may facilitate binding to specific active sites, leading to inhibition or modulation of enzyme activity. The ethylphenyl group may enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-(4-hydroxybenzylidene)-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: Lacks the bromine atom, which may affect its reactivity and biological activity.
(5Z)-5-(3-bromo-4-methoxybenzylidene)-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: Contains a methoxy group instead of a hydroxy group, potentially altering its chemical properties and interactions.
Uniqueness
The presence of both the brominated hydroxybenzylidene group and the ethylphenyl-substituted pyrimidine trione core makes (5Z)-5-(3-bromo-4-hydroxybenzylidene)-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione unique. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
IUPAC Name |
(5Z)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1-(4-ethylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4/c1-2-11-3-6-13(7-4-11)22-18(25)14(17(24)21-19(22)26)9-12-5-8-16(23)15(20)10-12/h3-10,23H,2H2,1H3,(H,21,24,26)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLTWYJMBOIUCW-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)Br)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)O)Br)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[(5-phenyl-2-furyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5915568.png)
![N-[(E)-1-(4-chlorophenyl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B5915570.png)

![2-bromo-N-{2-(2-furyl)-1-[(1-naphthylamino)carbonyl]vinyl}benzamide](/img/structure/B5915573.png)
![(5E)-5-({3-IODO-5-METHOXY-4-[(3-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE](/img/structure/B5915593.png)
![(2E)-3-(4-chlorophenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]prop-2-enamide](/img/structure/B5915601.png)

![(E)-N-[(Z)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-3-phenylprop-2-enamide](/img/structure/B5915610.png)
![ethyl 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate](/img/structure/B5915617.png)
![N-{2-(3,4-dimethoxyphenyl)-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}-2-thiophenecarboxamide](/img/structure/B5915622.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide](/img/structure/B5915623.png)
![(5Z)-3-ethyl-5-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B5915638.png)
![5-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915640.png)
![5-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915650.png)
